Benzathine benzylpenicillin

描述

Benzathine benzylpenicillin, also known as this compound, is a long-acting antibiotic belonging to the penicillin class. It is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. Additionally, it is used for the prevention of rheumatic fever . This compound is a combination of benzylpenicillin and benzathine, which allows for the slow release of penicillin, making it effective for prolonged periods .

准备方法

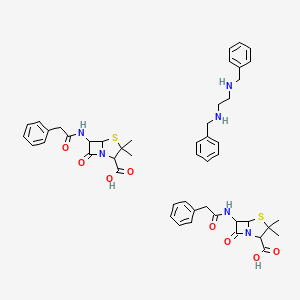

Benzathine benzylpenicillin is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The chemical designation of this compound is (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N’-dibenzylethylenediamine (2:1), tetrahydrate . Industrial production involves the preparation of solid dispersions using hydrophilic carriers through solvent evaporation methods. This process enhances the dissolution rate of the hydrophobic drug by increasing its surface area .

化学反应分析

Benzathine benzylpenicillin undergoes various chemical reactions, including hydrolysis and degradation. It is susceptible to hydrolysis in aqueous solutions, leading to the formation of penicilloic acid. The compound is also prone to degradation under acidic and basic conditions, resulting in the breakdown of the β-lactam ring . Common reagents used in these reactions include sodium hydroxide and hydrochloric acid. The major products formed from these reactions are penicilloic acid and other degradation products .

科学研究应用

Clinical Applications

Benzathine benzylpenicillin is indicated for the treatment and prevention of several conditions:

Bacterial Infections

- Strep Throat : Effective in treating pharyngitis caused by Group A streptococci.

- Diphtheria : Used as part of the treatment regimen.

- Syphilis : First-line treatment for primary, secondary, and early latent syphilis.

- Yaws : Effective against dermal infections caused by Treponema pallidum.

Rheumatic Fever Prevention

- Administered to prevent rheumatic fever in individuals with a history of rheumatic heart disease or acute rheumatic fever .

Chemoprophylaxis

- In military settings, a single large dose is administered to recruits to reduce the incidence of respiratory infections, showing a 32% reduction in all-cause acute respiratory disease rates .

Dosing Regimens

The dosing of this compound varies based on the condition being treated:

| Condition | Adult Dose | Pediatric Dose |

|---|---|---|

| Pharyngitis | 1.2 million units IM once | 600,000 units IM once |

| Syphilis | 2.4 million units IM once for early stages; weekly doses for latent stages | 50,000 units/kg IM once |

| Rheumatic Fever Prevention | 1.2 million units IM every 3-4 weeks | 600,000 units IM every 3-4 weeks |

| Yaws | 1.2 million units IM once | Not typically used in children |

Adverse Effects

While generally well-tolerated, potential side effects include:

- Allergic reactions (including anaphylaxis)

- Pain at the injection site

- Jarisch-Herxheimer reaction when treating syphilis

- Risk of superinfection with prolonged use .

Case Study 1: Treatment of Syphilis

A retrospective study involving patients diagnosed with primary and secondary syphilis demonstrated that a single dose of this compound effectively cured the infection in over 95% of cases. The study emphasized the importance of follow-up serological testing to confirm treatment success .

Case Study 2: Rheumatic Fever Prevention

In a cohort study among children with a history of rheumatic fever, regular administration of this compound significantly reduced recurrence rates compared to those who did not receive prophylactic treatment. This highlights its critical role in secondary prevention strategies .

作用机制

Benzathine benzylpenicillin exerts its effects by interfering with bacterial cell wall synthesis during active multiplication. It inhibits the biosynthesis of cell-wall mucopeptide, causing cell wall death and resultant bactericidal activity against susceptible bacteria . The benzathine component of the compound allows for the slow release of penicillin, ensuring prolonged therapeutic levels in the body . The primary molecular target of benzathine penicillin G is the bacterial cell wall, and the pathways involved include the inhibition of transpeptidase enzymes responsible for cross-linking peptidoglycan chains .

相似化合物的比较

Benzathine benzylpenicillin is often compared with other penicillin derivatives such as penicillin G procaine and amoxicillin. Penicillin G procaine is another long-acting penicillin formulation, but it has a shorter half-life compared to benzathine penicillin G . Amoxicillin, on the other hand, is a penicillin-type antibiotic that is more commonly used for oral administration and has a broader spectrum of activity . The uniqueness of benzathine penicillin G lies in its prolonged duration of action, making it suitable for conditions requiring long-term antibiotic therapy .

Similar compounds include:

- Penicillin G procaine

- Amoxicillin

- Doxycycline

生物活性

Benzathine benzylpenicillin, commonly known as benzathine penicillin G (BPG), is a long-acting antibiotic primarily used for the treatment and prevention of various bacterial infections, particularly in the context of rheumatic fever and rheumatic heart disease (RHD). This article explores its biological activity, pharmacokinetics, clinical applications, and relevant case studies.

Overview of this compound

This compound is a combination of benzylpenicillin and benzathine, which allows for slow release and prolonged therapeutic effects. It is administered via intramuscular injection and is particularly effective against gram-positive bacteria, including Streptococcus pyogenes and Treponema pallidum .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion. Following intramuscular injection, BPG is hydrolyzed into benzylpenicillin. Research indicates that the absorption half-life can vary significantly based on the administration route and patient characteristics.

Key Findings from Studies

- Absorption Characteristics : A study comparing subcutaneous (SC) versus intramuscular (IM) administration found that SC administration significantly delayed penicillin absorption, with a principal absorption half-life of approximately 20 days compared to 10 days for IM injections . This suggests that SC administration could be beneficial for maintaining therapeutic levels over extended periods.

- Population Pharmacokinetics : A longitudinal study involving children and adolescents with RHD showed that many participants failed to maintain therapeutic levels of benzylpenicillin beyond 0.02 mg/L after standard doses . The study emphasized the need for personalized dosing regimens based on individual pharmacokinetic profiles to optimize treatment outcomes.

- Therapeutic Concentrations : Simulations from population pharmacokinetic models indicated that only a small percentage of patients maintained adequate serum concentrations of benzylpenicillin after conventional dosing schedules . Higher doses or more frequent administration may be necessary in populations at risk of recurrent infections.

Clinical Applications

This compound is utilized in various clinical scenarios:

- Prevention of Rheumatic Fever : It is recommended as secondary prophylaxis against rheumatic fever in individuals with a history of this condition . A single large dose can significantly reduce recurrence rates.

- Treatment of Syphilis : BPG remains the first-line treatment for syphilis due to its effectiveness against Treponema pallidum . Studies have shown high cure rates with single-dose therapy.

- Management of Other Infections : It is also effective against other bacterial infections such as strep throat and diphtheria.

Case Study 1: Efficacy in Rheumatic Heart Disease

A cohort study analyzed the outcomes of children receiving BPG as secondary prophylaxis for RHD. The results indicated an 85% success rate in preventing recurrent rheumatic fever among those treated with BPG compared to alternative therapies . This highlights the importance of adherence to prophylactic regimens in at-risk populations.

Case Study 2: Comparative Effectiveness

In a randomized trial comparing BPG to oral co-trimoxazole for treating infections in children, both treatments demonstrated similar efficacy rates (85% success), suggesting that BPG remains a vital option in specific contexts where adherence to oral medications may be challenging .

属性

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。